

"spectroscopic comparison of 3,3-Dimethyl-2-pentanol isomers"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanol

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A Comprehensive Spectroscopic Comparison of **3,3-Dimethyl-2-pentanol** Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,3-Dimethyl-2-pentanol** and three of its structural isomers: 2,2-Dimethyl-3-pentanol, 2,3-Dimethyl-2-pentanol, and 2,4-Dimethyl-3-pentanol. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for the identification and differentiation of these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the four isomers of **3,3-Dimethyl-2-pentanol**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm, Multiplicity, Assignment
3,3-Dimethyl-2-pentanol	3.55 (q, 1H, CH-OH), 1.25 (q, 2H, -CH ₂ -), 1.08 (d, 3H, -CH ₃), 0.85 (s, 6H, 2x -CH ₃), 0.82 (t, 3H, -CH ₃)
2,2-Dimethyl-3-pentanol	3.15 (t, 1H, CH-OH), 1.45 (q, 2H, -CH ₂ -), 0.90 (t, 3H, -CH ₃), 0.85 (s, 9H, 3x -CH ₃)
2,3-Dimethyl-2-pentanol	1.80 (m, 1H, -CH-), 1.68 (s, 1H, -OH), 1.31 (m, 2H, -CH ₂ -), 1.15 (s, 6H, 2x -CH ₃), 0.92 (d, 3H, -CH ₃), 0.89 (t, 3H, -CH ₃)[1]
2,4-Dimethyl-3-pentanol	3.30 (m, 1H, CH-OH), 1.85 (m, 2H, 2x -CH-), 0.95 (d, 12H, 4x -CH ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm, Assignment
3,3-Dimethyl-2-pentanol	77.5 (CH-OH), 35.5 (C(CH ₃) ₂), 25.5 (-CH ₂ -), 22.0 (-CH ₃), 21.0 (2x -CH ₃ attached to C), 8.0 (-CH ₃)
2,2-Dimethyl-3-pentanol	80.0 (CH-OH), 35.0 (C(CH ₃) ₃), 26.0 (3x -CH ₃ attached to C), 25.0 (-CH ₂ -), 10.0 (-CH ₃)
2,3-Dimethyl-2-pentanol	75.0 (C-OH), 40.0 (-CH-), 28.0 (-CH ₂ -), 26.0 (2x -CH ₃ attached to C-OH), 16.0 (-CH ₃), 12.0 (-CH ₃)
2,4-Dimethyl-3-pentanol	78.0 (CH-OH), 33.0 (2x -CH-), 20.0 (2x -CH ₃), 18.0 (2x -CH ₃)

Table 3: Infrared (IR) Spectroscopy Data

Compound	Characteristic Absorption Frequencies (cm ⁻¹)
3,3-Dimethyl-2-pentanol	3350-3450 (O-H stretch, broad), 2960-2870 (C-H stretch), 1110 (C-O stretch)
2,2-Dimethyl-3-pentanol	3629, 3500-3200 (O-H stretch), 2960-2870 (C-H stretch), 1070 (C-O stretch)[2]
2,3-Dimethyl-2-pentanol	3400 (O-H stretch, broad), 2970-2875 (C-H stretch), 1140 (C-O stretch)[3]
2,4-Dimethyl-3-pentanol	3630, 3450 (O-H stretch), 2960-2870 (C-H stretch), 1020 (C-O stretch)[4]

Table 4: Mass Spectrometry (MS) Data

Compound	Key m/z values (Relative Intensity)
3,3-Dimethyl-2-pentanol	116 (M+), 101, 87, 73, 59, 45
2,2-Dimethyl-3-pentanol	116 (M+), 101, 87, 59, 57[5]
2,3-Dimethyl-2-pentanol	116 (M+), 101, 87, 73, 59
2,4-Dimethyl-3-pentanol	116 (M+), 101, 87, 73, 55, 43[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of the alcohol isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.

- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were obtained with proton decoupling, using 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.
- **Data Processing:** The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

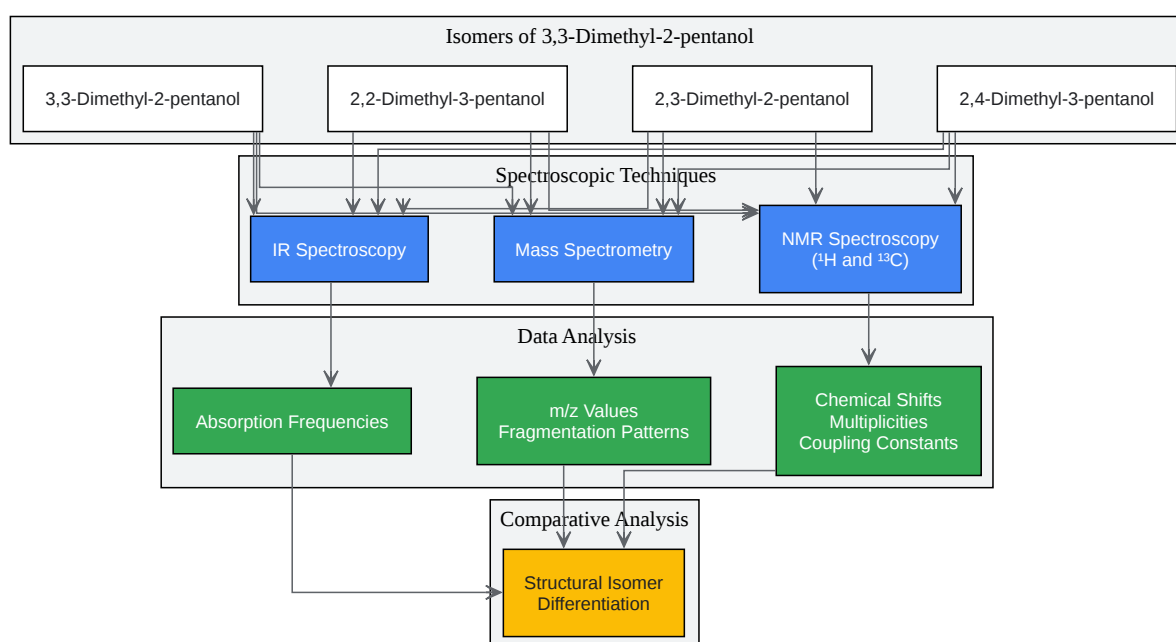
- **Sample Preparation:** A small drop of the neat liquid alcohol isomer was placed between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty KBr plates was recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions of the major absorption bands were identified and are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the alcohol isomer in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of $10\text{ }\mu\text{L/min}$.
- **Ionization:** Electron Ionization (EI) was used with an ionization energy of 70 eV.
- **Mass Analysis:** The mass spectrum was acquired using a quadrupole mass analyzer over a mass-to-charge (m/z) range of 40-200.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion peak (M^+) and the major fragment ions. The relative intensities of the key peaks are reported as a percentage of the base peak.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **3,3-Dimethyl-2-pentanol** isomers.



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Caption: Workflow for the spectroscopic comparison of pentanol isomers.

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